molecular formula C12H14O4S B2387458 2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid CAS No. 1156165-48-8

2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid

Cat. No.: B2387458
CAS No.: 1156165-48-8
M. Wt: 254.3
InChI Key: HJHIWZSHVWABCJ-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid is a chemical compound with the molecular formula C12H14O4S. It is known for its unique structure, which includes a cyclopropylmethyl group attached to a sulfonyl phenylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid typically involves the reaction of cyclopropylmethyl sulfone with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the sulfonyl and phenylacetic acid moieties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

    4-[(Cyclopropylmethyl)sulfonyl]phenylboronic Acid: Shares a similar structure but contains a boronic acid group instead of a phenylacetic acid moiety.

    Phenylacetic Acid Derivatives: Compounds like 4-methylphenylacetic acid or 4-chlorophenylacetic acid have similar structures but different substituents on the phenyl ring.

Uniqueness: 2-(4-Cyclopropylmethanesulfonylphenyl)acetic acid is unique due to its combination of a cyclopropylmethyl group and a sulfonyl phenylacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[4-(cyclopropylmethylsulfonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c13-12(14)7-9-3-5-11(6-4-9)17(15,16)8-10-1-2-10/h3-6,10H,1-2,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHIWZSHVWABCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156165-48-8
Record name 2-(4-cyclopropylmethanesulfonylphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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